

5-Methyl-1,3,4-thiadiazol-2-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Methyl-1,3,4-thiadiazol-2-ol

Cat. No.: B1338050

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In-Depth Technical Guide: 5-Methyl-1,3,4-thiadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methyl-1,3,4-thiadiazol-2-ol**, a heterocyclic compound of interest in medicinal and agrochemical research. This document details its chemical properties, synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format for ease of use by professionals in the field.

Core Compound Properties

5-Methyl-1,3,4-thiadiazol-2-ol is a small heterocyclic molecule. Due to keto-enol tautomerism, it can exist in equilibrium with its tautomeric forms: 5-methyl-1,3,4-thiadiazol-2(3H)-one and the thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol. The thione form is often the most stable.

Property	Value	Reference
CAS Number	84352-65-8	
Molecular Formula	C ₃ H ₄ N ₂ OS	
Molecular Weight	116.14 g/mol	
Canonical SMILES	CC1=NN=C(O)S1	
InChI Key	FGLWYEULLSTVMA-UHFFFAOYSA-N	
Physical Form	Solid	

Note: The thiol tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol, has a CAS number of 29490-19-5 and a molecular weight of 132.21 g/mol .[\[1\]](#)

Synthesis Protocols

The synthesis of the 1,3,4-thiadiazole core can be achieved through various methods, commonly involving the cyclization of thiosemicarbazide derivatives. While a specific protocol for **5-Methyl-1,3,4-thiadiazol-2-ol** is not readily available in peer-reviewed literature, a reliable method for a structurally related analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, provides a viable synthetic pathway. This process involves the diazotization of a 2-amino-1,3,4-thiadiazole precursor followed by hydrolysis.

Experimental Protocol: Synthesis of a 5-Substituted-1,3,4-thiadiazol-2(3H)-one[\[4\]](#)[\[5\]](#)

This protocol is adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and can be modified for the 5-methyl analogue by starting with 2-amino-5-methyl-1,3,4-thiadiazole.

Step 1: Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole

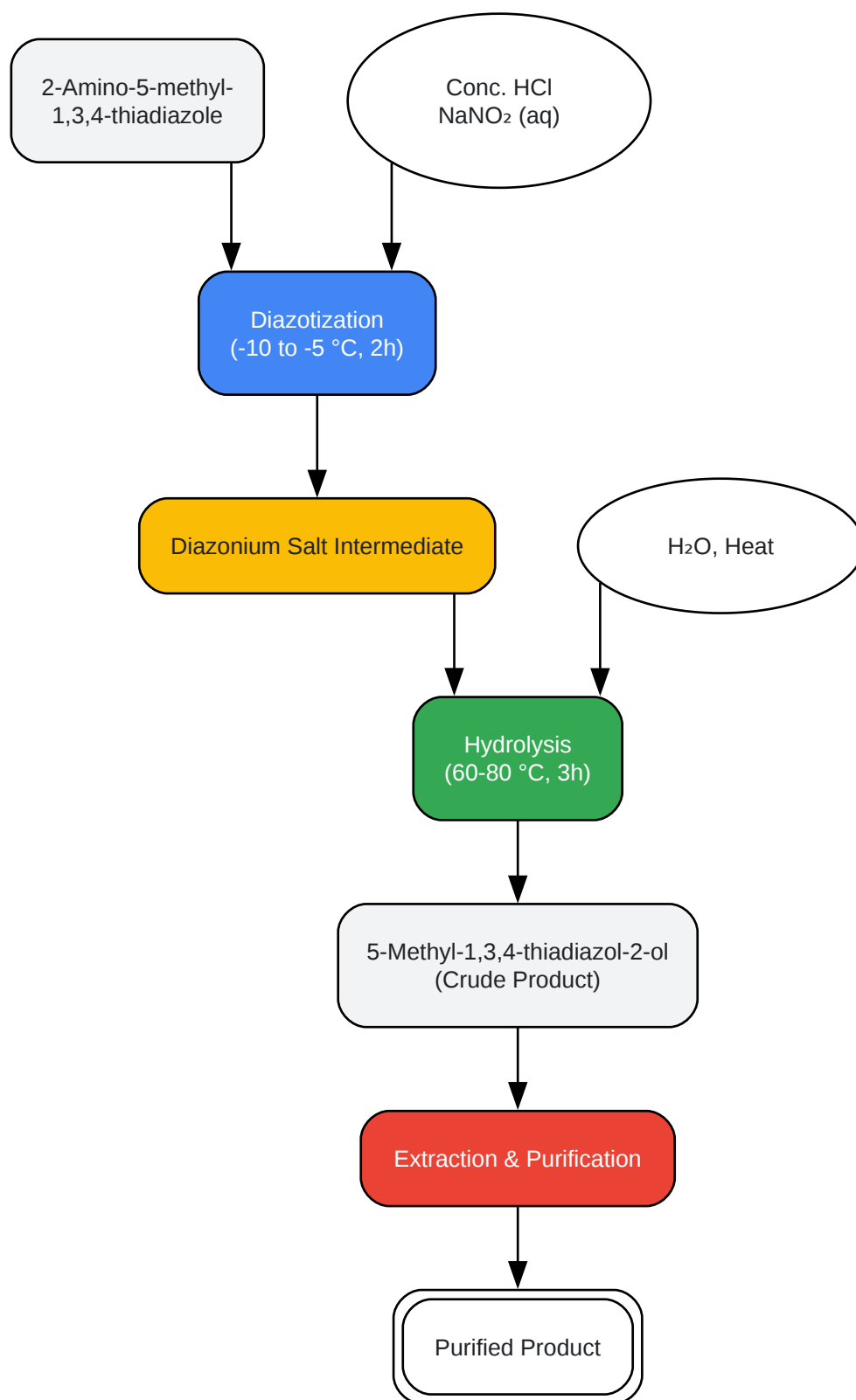
- Suspend 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid in a round-bottomed flask equipped with a stirrer.

- Cool the reaction mixture to between -10°C and -5°C (263–268 K) using an appropriate cooling bath.
- Slowly add an aqueous solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature between -10°C and -5°C with continuous stirring. The addition of approximately 4 equivalents of NaNO_2 is suggested.^[2]
- Continue stirring the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis to 5-Methyl-1,3,4-thiadiazol-2(3H)-one

- To the diazonium salt solution, add water and warm the mixture to $60\text{--}80^{\circ}\text{C}$ (333–353 K).^[2]
- Stir the reaction at this temperature for 3 hours to facilitate the hydrolysis of the diazonium salt to the desired product.
- Cool the reaction mixture to room temperature.
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
- Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified using standard techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for this synthesis.



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Figure 1. Conceptual synthesis workflow.

Spectroscopic Data

Detailed spectroscopic data for **5-Methyl-1,3,4-thiadiazol-2-ol** is scarce. However, data for its thiol tautomer, 2-mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5), is available and provides valuable structural information.

Data Type	Key Features	Reference
¹ H NMR	Signals corresponding to the methyl protons and the N-H proton of the tautomeric form are expected.	[3]
IR Spectra	Characteristic peaks for N-H, C=N, and C=S (from the thione tautomer) stretching are anticipated.	[1]
Mass Spec (EI)	The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the thiol/thione tautomer (132.2 g/mol).	[4][5]

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities. Derivatives have been investigated for their antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[6][7][8]

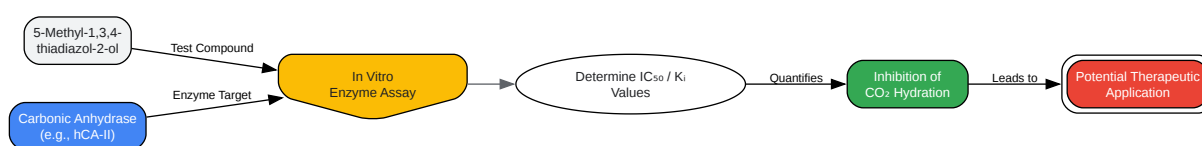
Antimicrobial Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activity.[6][9] The mechanism is often attributed to the N-C-S linkage, which can interact with essential microbial enzymes or cellular processes. While specific MIC (Minimum Inhibitory Concentration) values for **5-Methyl-1,3,4-thiadiazol-2-ol** are not widely published, the general activity of this class of compounds suggests its potential as a lead structure for the development of new antimicrobial agents.

Enzyme Inhibition

Certain 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide moiety, are known potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[10] The thiadiazole ring acts as a key binding element within the enzyme's active site. This suggests that **5-Methyl-1,3,4-thiadiazol-2-ol** could serve as a foundational structure for designing novel enzyme inhibitors.

The logical pathway for investigating this compound's potential as a carbonic anhydrase inhibitor is outlined below.



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Figure 2. Carbonic anhydrase inhibition screening workflow.

Conclusion

5-Methyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound with significant potential in drug discovery and development, stemming from the established biological activities of the 1,3,4-thiadiazole core. While detailed characterization and specific biological data for this particular molecule are limited in the public domain, the synthetic routes and known activities of its analogues provide a strong foundation for future research. This guide serves as a technical starting point for scientists investigating its properties and potential applications as an antimicrobial agent or enzyme inhibitor.

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